molecular formula C10H7F3O2 B12306737 trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid

trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12306737
M. Wt: 216.16 g/mol
InChI Key: SLQSPHHAZOAQAM-UHFFFAOYSA-N
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Description

trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 g/mol . This compound features a cyclopropane ring substituted with a trifluorophenyl group and a carboxylic acid group, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a trifluorophenyl-substituted alkene, using reagents like diazomethane or other carbene sources . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluorophenyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity .

Mechanism of Action

The mechanism of action of trans-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to the desired biological or chemical effects . The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and reactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

2-(2,3,4-trifluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7F3O2/c11-7-2-1-4(8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)

InChI Key

SLQSPHHAZOAQAM-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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